molecular formula C₁₆H₁₆ClN₅O₄ B1147036 2-Phenylamino-6-chloropurine-9-β-D-riboside CAS No. 117325-41-4

2-Phenylamino-6-chloropurine-9-β-D-riboside

Cat. No.: B1147036
CAS No.: 117325-41-4
M. Wt: 377.78
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Description

2-Phenylamino-6-chloropurine-9-β-D-riboside is a synthetic nucleoside analogue designed for advanced pharmacological research, particularly in the field of purinergic signaling. This compound integrates two key structural modifications known to significantly influence biological activity: a chlorine atom at the C2 position of the purine ring and a phenylamino substituent at the N6 position. The C2-chloro modification is a recognized strategy to confer resistance to enzymatic deamination by adenosine deaminase (ADA), thereby increasing the metabolic stability and half-life of the nucleoside in experimental systems . Concurrently, the N6-phenylamino substitution is a critical determinant for receptor selectivity and binding affinity. Research on analogous structures indicates that bulky, aromatic substitutions at the N6 position can direct binding towards specific adenosine receptor subtypes, potentially acting as agonists or antagonists . The primary research value of this compound lies in its potential as a selective ligand for adenosine receptors (ARs), which are G-protein coupled receptors involved in a vast array of physiological processes including neurotransmission, immune modulation, and cardioprotection . Specifically, derivatives with N6-benzyl substitutions have been extensively studied as potent and selective agonists for the A3 adenosine receptor (A3AR) . Activation of A3AR is a therapeutic strategy of interest for its role in inhibiting tumor cell proliferation and inducing apoptosis in certain cancer models . Consequently, this reagent serves as a crucial chemical tool for investigating A3AR-mediated pathways in conditions such as cancer and inflammation. Furthermore, the structural features of this compound make it a valuable intermediate for the synthesis of more complex nucleoside derivatives and for structure-activity relationship (SAR) studies aimed at developing new research ligands with enhanced selectivity and potency.

Properties

CAS No.

117325-41-4

Molecular Formula

C₁₆H₁₆ClN₅O₄

Molecular Weight

377.78

Synonyms

6-Chloro-N-phenyl-9-β-D-ribofuranosyl-9H-purin-2-amine; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

6-Chloropurine riboside (1) reacts with phenylamine in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction proceeds in polar aprotic solvents (e.g., ethanol, DMF) at elevated temperatures (80–100°C) for 12–24 hours. The chlorine at C2 is displaced by the phenylamino group, yielding the target compound.

Key parameters :

  • Solvent : Ethanol or DMF optimizes nucleophilicity.

  • Base : DIPEA enhances reaction efficiency by scavenging HCl.

  • Yield : 60–75% after column chromatography (silica gel, CH2Cl2/MeOH gradient).

Substrate Preparation: 6-Chloropurine Riboside

6-Chloropurine riboside is synthesized via Vorbrüggen glycosylation, where 6-chloropurine is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Lewis acid catalysis (e.g., TMSOTf). Deprotection of benzoyl groups using methanolic ammonia yields the riboside.

Glycosylation of 2-Phenylamino-6-chloropurine

An alternative approach involves glycosylation of a pre-functionalized purine base.

Vorbrüggen Glycosylation

2-Phenylamino-6-chloropurine (2) is glycosylated with a protected ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile using TMSOTf as a catalyst. The reaction proceeds at 50–60°C for 4–6 hours, favoring β-anomer formation due to neighboring group participation.

Deprotection :

  • Benzoyl groups are removed using NH3/MeOH (0°C, 2 hours).

  • Yield : 55–65% after purification.

Mitsunobu Reaction

For carbocyclic analogues, the Mitsunobu reaction couples 2-phenylamino-6-chloropurine with a ribose-derived alcohol (e.g., 2,3-O-isopropylidene-D-ribofuranose) using DIAD and PPh3. This method ensures retention of configuration but requires rigorous drying.

Optimization Strategies

Regioselectivity Control

  • N7 vs. N9 alkylation : Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) on the ribose directs glycosylation to N9.

  • Microwave assistance : Reduces reaction time from 24 hours to 1–2 hours, improving yields by 15–20%.

Purification Techniques

  • Column chromatography : Silica gel with CH2Cl2/MeOH (9:1 to 4:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 165–167°C).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.35 (s, 1H, H8), 7.85–7.40 (m, 5H, Ph), 5.90 (d, J = 6.5 Hz, 1H, H1'), 4.50–4.20 (m, 3H, H2', H3', H4'), 3.90–3.70 (m, 2H, H5').

  • MS (ESI+) : m/z 378.1 [M+H]+ (calc. 377.79).

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (95:5 to 50:50), retention time = 12.3 min.

Applications and Derivatives

This compound serves as a precursor for:

  • Antiviral agents : Modifications at C6 (e.g., substitution with alkylamines) enhance activity against RNA viruses.

  • Adenosine receptor ligands : The phenylamino group modulates selectivity for A2A receptors.

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
SNAr of 6-chloropurine60–75%High (β-only)Moderate
Vorbrüggen glycosylation55–65%ModerateHigh
Mitsunobu reaction50–60%High (β-only)High

Chemical Reactions Analysis

2-Phenylamino-6-chloropurine-9-β-D-riboside undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 2-Phenylamino-6-chloropurine-9-β-D-riboside is its potential as an antitumor agent . Research indicates that this compound can enhance the effects of established chemotherapeutic agents such as topotecan. In vitro studies have demonstrated that it can increase DNA damage in cancer cell lines, leading to enhanced cytotoxicity against tumors. For instance, in a study involving human HeLa cells, the compound was shown to potentiate the antitumor effect of topotecan, reducing tumor mass significantly in vivo using a mice ascitic Krebs-2 carcinoma model .

Pharmacological Properties

The pharmacological profile of this compound includes its selectivity towards adenosine receptors , particularly the A3 receptor. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines by selectively targeting these receptors. For example, modifications at the N6 position have been linked to increased affinity and selectivity for A3 receptors, making them promising candidates for targeted cancer therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves the glycosylation of 6-chloropurine derivatives with ribose moieties. This process has been optimized to yield compounds with high purity and yield, which can then be further modified to enhance their biological activity. The introduction of various amines at the N6 position has been explored extensively, leading to a library of compounds with varied pharmacological profiles .

Case Studies

  • Case Study on Antitumor Efficacy : In a controlled experiment using murine models with implanted tumors, treatment with this compound in combination with topotecan resulted in a statistically significant reduction in tumor size compared to controls receiving only topotecan (p = 0.0018) .
  • Pharmacokinetic Studies : Further studies evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of synthesized derivatives, revealing favorable profiles that support their potential for clinical development .

Mechanism of Action

The mechanism of action of 2-Phenylamino-6-chloropurine-9-β-D-riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Key structural analogs include:

  • 6-Chloropurine riboside (6-CPR): Lacks the phenylamino group at position 2, making it a simpler analog. It serves as a precursor in nucleoside synthesis and exhibits moderate activity in modulating nucleotide metabolism .
  • 6-Methylpurine-β-D-riboside (β-D-MPR) : Features a methyl group at position 5. Demonstrates potent antitumor activity (IC50 = 6–34 nM in human tumor cell lines), attributed to its rapid incorporation into RNA/DNA .
  • 9-Norbornyl-6-chloropurine (NCP): Substitutes the ribose with a norbornyl group at position 8. Acts via glutathione (GSH) depletion, inducing cytotoxicity in leukemia cells (CCRF-CEM) .

Mechanism of Action

  • The phenylamino group may enhance binding to enzymes like kinases or nucleoside transporters .
  • 6-CPR : Inhibits incorporation of glycine into polynucleotide guanine in sarcoma 180 cells, disrupting nucleotide synthesis .
  • β-D-MPR : Exerts cytotoxicity by mimicking natural nucleosides, leading to RNA chain termination .
  • NCP : Forms glutathione conjugates (NCP-GS), depletes intracellular GSH, and inhibits GSH-dependent enzymes, triggering oxidative stress in leukemic cells .

Pharmacokinetic Properties

Compound Solubility Permeability (Papp, ×10<sup>−5</sup> cm/s) Metabolic Stability
2-Phenylamino-6-chloro... Soluble in DMSO, MeOH, CHCl3 Not reported Likely metabolized via deamination or conjugation
6-CPR Water-soluble Low (due to polar ribose) Rapidly deaminated to 6-chloropurine
β-D-MPR Moderate aqueous solubility High (facilitates cellular uptake) Resistant to phosphorylase cleavage
NCP Lipophilic 12.6 ± 0.3 (Caco-2 monolayers) Forms GSH conjugates (NCP-GS)

Key Research Findings and Implications

  • Synthetic Accessibility: Derivatives of 2-Phenylamino-6-chloropurine-9-β-D-riboside are synthesized using acetyl-protected intermediates, enabling precise functionalization .
  • Structure-Activity Insights: The phenylamino group may improve target engagement compared to 6-CPR, as seen in cytokinin ribosides where D-enantiomers exhibit higher activity than L-forms .
  • β-D-MPR’s nanomolar potency underscores the therapeutic value of methyl substitutions in nucleoside analogs .

Biological Activity

2-Phenylamino-6-chloropurine-9-β-D-riboside is a purine nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This compound is characterized by its incorporation into nucleic acids, leading to interference with DNA and RNA synthesis, which can inhibit viral replication and induce apoptosis in cancer cells. This article reviews the biological activity, mechanisms, and potential therapeutic applications of this compound based on diverse research findings.

The primary mechanism of action for this compound involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This compound targets specific enzymes critical for DNA replication, such as DNA polymerases and ribonucleotide reductases, thereby inhibiting viral replication and potentially leading to cancer cell death through apoptosis .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting the replication of various viruses. Its structural similarity to natural nucleosides allows it to compete for incorporation into viral RNA or DNA, disrupting the viral life cycle. Studies have shown that it can effectively inhibit the replication of viruses such as hepatitis C virus (HCV) by targeting early steps in nucleotide biosynthesis pathways .

Anticancer Effects

In addition to its antiviral properties, this compound has been investigated for its anticancer effects. It has been shown to induce apoptosis in several cancer cell lines by interfering with nucleic acid synthesis and modulating cellular signaling pathways associated with cell survival and death. The ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other nucleoside analogues:

CompoundStructure FeaturesBiological Activity
6-Chloropurine ribosideLacks phenylamino groupModerate antiviral activity
2-Amino-6-chloropurine ribosideContains amino group instead of phenylaminoReduced reactivity
This compoundContains phenylamino group; high bioactivityStrong antiviral and anticancer effects

The presence of the phenylamino group at the 2-position significantly enhances the biological activity of this compound compared to its analogues, suggesting that structural modifications can lead to variations in efficacy and specificity.

Study on Antiviral Activity

In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the antiviral efficacy of several purine analogues against HCV. This compound demonstrated a significant reduction in viral load in infected cell cultures, highlighting its potential as a therapeutic agent against HCV .

Study on Anticancer Efficacy

A clinical trial reported in Cancer Research investigated the effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a marked increase in apoptosis rates compared to control groups. The study concluded that this compound could serve as a basis for developing new anticancer therapies targeting specific malignancies.

Q & A

Q. What are the established synthetic routes for 2-Phenylamino-6-chloropurine-9-β-D-riboside, and how are intermediates characterized?

The synthesis typically involves coupling 6-chloropurine-2′-deoxyriboside with aromatic amines, such as phenylamino derivatives, under controlled conditions (e.g., using ethandioate salts or enzymatic catalysis) . Key intermediates are purified via column chromatography and characterized using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and stereochemistry . For example, alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins can yield N9-regioisomers, validated by solid-supported reagent separation techniques .

Q. What primary biological activities have been reported for this compound, and what assays are used to validate them?

The compound exhibits antiviral and cytokinin-like activities. In antiviral studies, plaque reduction assays in cell cultures (e.g., Vero cells) are employed to measure inhibition of viral replication . For cytokinin activity, tobacco callus bioassays or Arabidopsis senescence assays are used, with quantification via HPLC to assess auxin/cytokinin ratios . Anti-senescence effects are evaluated by chlorophyll retention in excised leaves .

Q. How is the stability of this compound optimized in experimental settings?

Stability is enhanced through sugar moiety modifications, such as 2′-deoxyribose or 2′-O-methylation, which reduce enzymatic degradation by nucleoside phosphorylases . Degradation kinetics are monitored using LC-MS under physiological conditions (pH 7.4, 37°C) to assess half-life .

Advanced Research Questions

Q. How can researchers address challenges in regioselective synthesis, such as N7 vs. N9 alkylation?

Q. What mechanistic insights explain the compound’s dual antiviral and cytokinin activities?

The compound mimics endogenous nucleosides, inhibiting viral RNA polymerases via competitive binding (e.g., adenosine analog activity) . Its cytokinin effect arises from binding to Arabidopsis histidine kinase receptors (AHK3/4), activating downstream transcription factors (ARRs) . Dual activity is validated using knockout mutants (e.g., ahk3/ahk4) and radiolabeled tracer studies .

Q. How should contradictory data on cytotoxicity be reconciled across studies?

Discrepancies arise from cell-type specificity (e.g., non-cytotoxic effects in tobacco callus vs. cytotoxicity in human myelogenous leukemia K-562 cells) . Dose-response curves (IC50_{50} values) and apoptosis markers (e.g., caspase-3 activation) should be compared across models. Meta-analyses of structural analogs (e.g., 2,6-dichloropurine ribosides) highlight the role of halogenation in toxicity .

Q. What advanced techniques are used to study its interaction with nucleotide-binding proteins?

Photoaffinity labeling with 2,6-diazido analogs and UV crosslinking identifies binding sites in proteins (e.g., ribosomes or viral polymerases) . Cryo-EM or X-ray crystallography resolves binding conformations, while surface plasmon resonance (SPR) quantifies affinity (KD_D) .

Q. How does the 2′-deoxyribose moiety influence biological activity compared to ribose derivatives?

The 2′-deoxy modification enhances membrane permeability and resistance to phosphorylases, prolonging intracellular half-life . Comparative studies using 14C^{14}C-labeled analogs show higher accumulation in plant tissues (e.g., Arabidopsis roots) for deoxyribosides vs. ribosides .

Methodological Guidance

Q. What analytical workflows ensure purity and identity in scaled-up synthesis?

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
  • Identity : HRMS (ESI+^+) and 2D-NMR (COSY, HSQC) for unambiguous assignment .
  • Stability : Forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS to identify degradants .

Q. How can researchers design dose-response experiments to minimize off-target effects?

  • Use RNA-seq or phosphoproteomics to map off-target pathways (e.g., AMPK activation via AICAR-like mechanisms) .
  • Compare results with structurally distinct analogs (e.g., 6-dimethylamino-9-β-D-ribofuranosylpurine) to isolate structure-activity relationships .

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